REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.Cl[CH2:12][CH:13]=O.C(=O)([O-])O.[Na+]>C(O)C>[C:6]([C:5]1[CH:9]=[CH:10][C:2]2[N:3]([CH:12]=[CH:13][N:1]=2)[CH:4]=1)(=[O:7])[NH2:8] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)N)C=C1
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Ethanol is evaporated off
|
Type
|
ADDITION
|
Details
|
100 ml of water is added to the residue
|
Type
|
ADDITION
|
Details
|
by adding 10% aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted four times with 50 ml portions of a mixture solvent of tetrahydrofuran-ethyl acetate (1:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is recrystallized from a mixture solvent of methanol-diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=CC=2N(C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |